Ethyl 4-bromoacetoacetate

Description

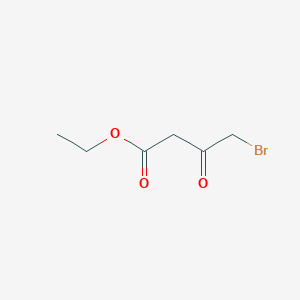

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDWUTQKXCZNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341720 | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13176-46-0 | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromoacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 4 Bromoacetoacetate

Classical Bromination of Ethyl Acetoacetate (B1235776)

The most traditional and widely cited method for preparing Ethyl 4-bromoacetoacetate is the direct bromination of Ethyl acetoacetate. semanticscholar.org This reaction involves the substitution of a hydrogen atom on the α-carbon (C4) with a bromine atom.

The synthesis of this compound is typically achieved by reacting Ethyl acetoacetate with molecular bromine. semanticscholar.org Alternative brominating agents such as N-Bromosuccinimide (NBS) have also been employed, often in the presence of a catalyst to enhance efficiency and selectivity. For instance, studies have shown that using NBS with catalysts like silica-supported sodium bicarbonate can lead to significant conversion rates at room temperature. researchgate.net One study reported a 67% conversion of ethyl acetoacetate to its α-brominated product after 45 minutes at room temperature using this system. researchgate.net

Optimization often involves careful control of stoichiometry, reaction time, and temperature to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts. acs.org

The choice of solvent plays a critical role in the outcome of the bromination reaction.

Dry Ether : Anhydrous (dry) ether is a commonly used solvent for the bromination of ethyl acetoacetate with molecular bromine. semanticscholar.orggoogle.com Its inert nature and ability to dissolve the reactants make it suitable for this transformation. The use of dry ether helps to prevent unwanted side reactions that could be initiated by the presence of water.

Acetic Acid : Glacial acetic acid is another solvent employed in bromination reactions. mdpi.com It can act as both a solvent and a catalyst. However, the reaction kinetics and product distribution can differ significantly compared to reactions in aprotic solvents like ether. The velocity of bromination of acetoacetic acid itself has been studied in acetic acid solutions, highlighting the solvent's active role in the reaction mechanism. acs.org

Other Solvents : Dichloromethane (B109758) has also been used as a solvent, particularly when N-Bromosuccinimide is used as the brominating agent in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH). asianpubs.org

Strict temperature control is crucial for achieving high selectivity and purity in bromination reactions. orgsyn.org Exothermic reactions can lead to the formation of multiple byproducts if the temperature is not carefully managed. For the bromination of ethyl acetoacetate, reactions are often conducted at room temperature or below to control the reaction rate and prevent over-bromination. semanticscholar.orgresearchgate.net In some protocols, the reaction mixture is cooled, for instance to 0 °C, to better manage the reaction's exothermicity and improve the yield of the monobrominated product. scispace.com Maintaining a specific low-temperature range (e.g., -22 to -26 °C) has been shown to be important for high regioselectivity in other bromination reactions. orgsyn.org

Optimizing the yield involves a careful balance of the aforementioned parameters: reagent choice, solvent, and temperature. For instance, the slow addition of bromine to the ethyl acetoacetate solution at a controlled temperature is a standard procedure to maximize yield. While specific yield percentages can vary based on the exact conditions and scale, the goal is to favor the formation of the monobrominated product. One patented method for synthesizing a related compound, ethyl α-bromoacetate, highlights controlling the reaction temperature between 100-150°C during the initial step to improve outcomes. google.com

Comparative Analysis of Synthetic Routes

While direct bromination is common, other synthetic strategies exist, offering different advantages and disadvantages.

A significant alternative to direct bromination is the Reformatsky reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester using metallic zinc to form a β-hydroxy-ester. wikipedia.orgpw.live A modified version of this reaction can be used to synthesize ethyl 4-haloacetoacetates.

The table below provides a comparative analysis of the two methods for synthesizing this compound or structurally similar compounds.

| Feature | Classical Bromination | Modified Reformatsky Reaction |

| Starting Materials | Ethyl acetoacetate, Bromine (or NBS) semanticscholar.orgresearchgate.net | Ethyl bromoacetate (B1195939), Magnesium google.com |

| Key Transformation | Electrophilic substitution on the α-carbon acs.org | Nucleophilic addition of an organozinc (or magnesium) enolate wikipedia.orggoogle.com |

| Reaction Conditions | Often requires careful temperature control to avoid byproducts; can be done in solvents like ether or acetic acid. semanticscholar.orgmdpi.comorgsyn.org | Involves the formation of a magnesium enolate salt, followed by hydrolysis; specific chlorinated hydrocarbon solvents are preferred. google.com |

| Advantages | Direct, often uses readily available starting materials. | Can offer better yields and avoids the direct use of hazardous bromine. The reaction is noted for its high functional group tolerance under neutral conditions. google.combeilstein-journals.org |

| Disadvantages | Use of hazardous and corrosive bromine; potential for over-bromination leading to impurities. acs.org | Requires activation of metal (e.g., magnesium); the organometallic intermediates can be sensitive. google.com |

| Reported Yield | Variable, dependent on conditions. | A yield of 76.5% has been reported for the analogous ethyl 4-chloroacetoacetate using this method. google.com |

The modified Reformatsky reaction, as described in a patent for preparing ethyl 4-haloacetoacetates, involves reacting ethyl haloacetate with magnesium in a chlorinated hydrocarbon solvent. google.com This forms a magnesium enolate salt which is then hydrolyzed to yield the final product. google.com This method is presented as an alternative to procedures that give lower yields and involve highly flammable solvents. google.com In contrast, the classical bromination method is a more direct functional group transformation of the readily available ethyl acetoacetate. britannica.com

Efficiency and Selectivity Considerations

The synthesis of this compound can be achieved through various methods, with notable differences in yield and reaction conditions. One common and efficient laboratory-scale method is the direct bromination of ethyl acetoacetate. For instance, reacting ethyl acetoacetate with bromine in acetic acid at 0 °C can produce this compound with a yield of approximately 85%. chemicalbook.com

Another approach is a modified Reformatsky reaction, which involves reacting an ethyl haloacetate with magnesium in a chlorinated hydrocarbon solvent. google.com The choice of solvent is critical in this method; chloroform (B151607) is preferred for the synthesis of this compound, resulting in a 36% yield. google.com While this yield is lower than direct bromination, the methodology is significant. For comparison, the synthesis of its chloro-analog, ethyl 4-chloroacetoacetate, using the same general method but with dichloromethane as the solvent, can achieve a much higher yield of 76.5%. google.com

Selectivity is a crucial factor, particularly in subsequent reactions involving this compound. In the synthesis of derivatives, the reaction conditions can dictate the formation of specific isomers. For example, in the reaction of this compound with 2-aminopyridine (B139424) to produce an intermediate for Minodronic acid, the choice of solvent and catalyst dramatically influences the outcome. When using water as a solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organic base catalyst, the reaction shows high selectivity, yielding over 98% of the desired ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate isomer. google.com This contrasts with reactions in organic solvents with inorganic bases, which primarily yield the undesired 2-yl isomer. google.com

Table 1: Comparison of Synthetic Methods for Ethyl 4-Haloacetoacetates

| Method | Starting Materials | Solvent | Catalyst/Reagent | Product | Yield |

|---|---|---|---|---|---|

| Direct Bromination chemicalbook.com | Ethyl acetoacetate, Bromine | Acetic Acid | - | This compound | 85% |

| Modified Reformatsky google.com | Ethyl bromoacetate, Magnesium | Chloroform | - | This compound | 36% |

Advanced and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. These principles have been applied to the synthesis of this compound derivatives and analogues, emphasizing green chemistry approaches.

Microwave-assisted organic synthesis (MAOS) has become a transformative technique, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and fewer side reactions. researchgate.netbiotage.co.jp This technology has been effectively used in the synthesis of various heterocyclic derivatives starting from compounds structurally related to this compound.

A notable example is the one-pot, three-component Hantzsch condensation for synthesizing fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues. nih.gov In this process, a β-keto ester like ethyl acetoacetate is reacted with other components under microwave irradiation. The comparison between conventional heating and microwave-assisted methods highlights the latter's superior efficiency. Under microwave irradiation and solvent-free conditions, the desired products were obtained in very high yields (86–96%) within a short reaction time. nih.gov This is a substantial improvement over conventional heating in a solvent, which resulted in a much lower yield. nih.gov

Table 2: Conventional vs. Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Nucleoside Analogue nih.gov

| Method | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Conventional Heating | CH3CN, 50 °C | - | 42% |

The push towards green chemistry has led to the exploration of alternatives to traditional, often hazardous, organic solvents and catalysts.

Water, as a solvent, represents an ideal green option due to its non-toxicity, availability, and safety. Its application has been successfully demonstrated in the synthesis of derivatives from this compound. As previously mentioned, the cyclization reaction with 2-aminopyridine to form an imidazo[1,2-a]pyridine (B132010) derivative proceeds with exceptional selectivity (>98%) when conducted in water with an organic base as a catalyst. google.com This method is not only environmentally friendly but also simplifies post-reaction work-up and is suitable for large-scale production. google.com

Deep Eutectic Solvents (DESs) have also emerged as promising green reaction media, possessing advantages such as low vapor pressure and thermal stability. academie-sciences.fr For instance, a choline (B1196258) chloride-based DES has been used for the catalyst-free tandem synthesis of 2-aminothiazole-5-carboxylates from β-ketoesters (like ethyl acetoacetate) and thioureas. academie-sciences.fr This approach avoids the use of toxic and flammable common organic solvents.

In the realm of catalysis, organocatalysis offers a sustainable alternative to metal-based catalysts. Chiral amines, for example, have been used to catalyze domino reactions involving α,β-unsaturated aldehydes and compounds similar in structure to this compound, leading to the formation of complex molecules like cyclopropanes with high efficiency and stereoselectivity. unl.pt Such one-pot domino reactions are inherently sustainable as they reduce synthetic steps, minimize waste, and improve atom economy. unl.pt

Creating a truly sustainable production process for this compound involves a holistic approach, from the choice of raw materials to the synthetic methodology. A key strategy is the use of renewable feedstocks. The synthesis of this compound begins with ethyl acetoacetate, which is commercially produced from ethyl acetate (B1210297). The development of renewable ethyl acetate, derived from the fermentation of agricultural carbohydrates, marks a significant step towards sustainability. cropenergies.com Using this bio-based ethyl acetate can reduce CO2 emissions by approximately 50% compared to its fossil-based counterpart. cropenergies.com

The synthetic process itself can be made more sustainable by integrating the advanced and green chemistry approaches discussed. The bromination of ethyl acetoacetate is the primary step to introduce the bromine atom. Following this, the principles of green chemistry can be rigorously applied:

Energy Efficiency: Employing microwave-assisted reactions for the synthesis of derivatives can drastically reduce energy consumption and reaction times. nih.gov

Safer Solvents and Reagents: Replacing traditional volatile organic solvents with water or deep eutectic solvents minimizes environmental impact and improves operational safety. google.comacademie-sciences.fr

Catalytic Efficiency: Utilizing highly efficient and selective catalysts, such as organocatalysts, can improve yields and reduce the formation of byproducts, aligning with the principles of atom economy. google.comunl.pt

Reactivity and Mechanistic Studies of Ethyl 4 Bromoacetoacetate

General Reactivity Profile

The reactivity of ethyl 4-bromoacetoacetate is significantly influenced by the presence of the bromine atom and its existence in a state of keto-enol tautomerism.

Influence of the Bromine Atom on Reactivity

The bromine atom at the C-4 position plays a crucial role in enhancing the electrophilicity of the molecule, making it more susceptible to nucleophilic attack. smolecule.com This increased reactivity is a key feature that distinguishes it from its non-brominated counterpart, ethyl acetoacetate (B1235776). smolecule.com The carbon-bromine bond is relatively weak and easily broken, making bromide a good leaving group. brainly.com This characteristic facilitates a variety of substitution reactions. brainly.com

Role of Keto-Enol Tautomerism in Reactivity

This compound, like other β-keto esters, exhibits keto-enol tautomerism, a chemical equilibrium between the keto form and the enol form. fiveable.melookchem.com The enol form, though often the minor component, is highly reactive due to the nucleophilicity of the α-carbon. masterorganicchemistry.comlibretexts.org The equilibrium between the keto and enol tautomers is influenced by factors such as the solvent. masterorganicchemistry.com For instance, in ethyl acetoacetate, the enol content is significantly higher in non-polar solvents like toluene (B28343) (19.8%) compared to polar solvents like water (0.4%). stackexchange.com This is attributed to the stabilization of the enol form through intramolecular hydrogen bonding in non-polar environments, whereas polar solvents like water can disrupt this internal hydrogen bonding. stackexchange.com The ability to exist in both keto and enol forms allows this compound to participate in a wider range of reactions, acting as both an electrophile (keto form) and a nucleophile (enol form). masterorganicchemistry.comnumberanalytics.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for this compound, owing to the labile bromine atom. lookchem.com

Mechanistic Pathways of Bromine Displacement

S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves. pressbooks.pubyoutube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pubyoutube.com Given that the bromine is on a primary carbon in this compound, the S(_N)2 pathway is generally favored due to reduced steric hindrance. masterorganicchemistry.com

S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. pressbooks.pubyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents. chegg.compressbooks.pub While less common for primary halides, conditions that stabilize a primary carbocation could potentially allow for an S(_N)1-type reaction.

The choice between S(_N)1 and S(_N)2 pathways is a critical consideration in designing synthetic routes involving this compound.

Formation of New Carbon-Heteroatom Bonds (e.g., C-O, C-N, C-S)

The displacement of the bromide ion allows for the formation of new bonds between the carbon skeleton of the acetoacetate and various heteroatoms. This versatility makes this compound a valuable building block in organic synthesis. lookchem.com

Formation of C-O Bonds: Reactions with oxygen nucleophiles, such as phenols, can lead to the formation of new carbon-oxygen bonds. For example, the reaction of this compound with phenol (B47542) in the presence of aluminum chloride has been reported. researchgate.net

Formation of C-N Bonds: Nitrogen nucleophiles, including primary and secondary amines, readily react with this compound to form new carbon-nitrogen bonds. beilstein-journals.org These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds.

Formation of C-S Bonds: Thiol-containing compounds can react with this compound to form new carbon-sulfur bonds. For instance, it reacts with thiourea (B124793) in the synthesis of thiazole (B1198619) derivatives. nih.govthieme-connect.com

The ability to form these diverse carbon-heteroatom bonds underscores the synthetic utility of this compound.

Comparison with Ethyl 4-Chloroacetoacetate in Nucleophilic Substitutions

When comparing the reactivity of this compound with its chloro-analogue, ethyl 4-chloroacetoacetate, in nucleophilic substitution reactions, the nature of the halogen atom is the determining factor. Bromine is generally a better leaving group than chlorine. brainly.com This is because the bromide ion (Br⁻) is a weaker base and more polarizable than the chloride ion (Cl⁻), making the C-Br bond easier to break. brainly.com

This difference in leaving group ability means that this compound is typically more reactive towards nucleophiles than ethyl 4-chloroacetoacetate under similar conditions. nii.ac.jp This trend is consistent with the general order of leaving group ability for halogens: I⁻ > Br⁻ > Cl⁻ > F⁻. brainly.com Consequently, reactions involving this compound may proceed at a faster rate or under milder conditions compared to those with ethyl 4-chloroacetoacetate.

Condensation Reactions

This compound serves as a versatile building block in various condensation reactions, leading to the formation of important heterocyclic structures. Its reactivity, characterized by the presence of a reactive bromine atom and a β-ketoester functionality, allows for its participation in both Pechmann and Biginelli condensation reactions.

Pechmann Condensation for Coumarin (B35378) Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org The use of this compound in this reaction provides a direct route to 4-(bromomethyl)coumarins, which are valuable intermediates for further chemical modifications. nih.gov

Acid catalysts are essential for the Pechmann condensation, as they facilitate several key steps in the reaction mechanism. wikipedia.orgnumberanalytics.com Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly employed. nih.govnih.gov The acid protonates the carbonyl group of the β-ketoester, enhancing its electrophilicity and promoting the initial reaction with the phenol. youtube.com Furthermore, the acid catalyst is crucial for the subsequent dehydration and ring-closing steps that lead to the formation of the coumarin ring. wikipedia.org While traditional methods often required stoichiometric or even excess amounts of acid, modern approaches have explored the use of solid acid catalysts and milder conditions to improve the efficiency and environmental footprint of the reaction. iiste.orgresearchgate.net The choice and amount of the acid catalyst can significantly influence the reaction rate and yield. numberanalytics.comnih.gov

The mechanism of the Pechmann condensation involves a sequence of acid-catalyzed reactions. wikipedia.org While multiple pathways have been proposed, a generally accepted mechanism begins with the acid-catalyzed transesterification between the phenol and this compound. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution, where the activated carbonyl group attacks the ortho position of the phenol ring. wikipedia.org The final step is a dehydration reaction, which results in the formation of the coumarin ring system. wikipedia.org Theoretical studies suggest that the reaction proceeds through the oxo-form of the β-ketoester rather than its enolic form. wikipedia.org

A plausible mechanism for the Pechmann condensation is as follows:

Protonation of the keto carbonyl: The acid catalyst protonates the carbonyl oxygen of the keto group in this compound, increasing its electrophilicity.

Transesterification: The phenol attacks the carbonyl carbon of the ester group, leading to a transesterification reaction and the formation of a phenyl ester intermediate.

Intramolecular Cyclization: The activated keto-carbonyl group then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the phenol.

Dehydration: The resulting intermediate undergoes dehydration, facilitated by the acidic conditions, to form the stable aromatic coumarin ring.

The yields of the Pechmann condensation can vary significantly depending on the reactivity of the phenol, the specific β-ketoester used, and the reaction conditions. iiste.orgarkat-usa.org Highly activated phenols, such as resorcinol (B1680541) and phloroglucinol, generally provide good to excellent yields under milder conditions. wikipedia.orgarkat-usa.org In the synthesis of 4-bromomethylcoumarin derivatives from this compound and various phenols, yields have been reported in a wide range. nih.gov

Common challenges in the Pechmann condensation include the potential for low yields and the formation of side products. numberanalytics.com Side reactions can occur, particularly with less reactive phenols or under harsh reaction conditions, leading to the formation of chromones via the Simonis chromone (B188151) cyclization as a competing pathway. wikipedia.org Careful optimization of the reaction parameters, such as temperature, catalyst loading, and the ratio of reactants, is often necessary to maximize the yield of the desired coumarin and minimize the formation of unwanted byproducts. numberanalytics.com

Table 1: Examples of Pechmann Condensation with this compound

| Phenol Derivative | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenol | H₂SO₄ | - | nih.gov |

| Naphthol | H₂SO₄ | - | nih.gov |

Biginelli Reaction for Dihydropyrimidine (B8664642) Synthesis

The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thione analogs. humanjournals.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. humanjournals.com this compound can be effectively utilized as the β-ketoester component in this reaction, leading to the synthesis of 6-(bromomethyl)-3,4-dihydropyrimidin-2(1H)-ones. clockss.org

The mechanism of the Biginelli reaction has been a subject of investigation, with several proposed pathways. wikipedia.org A widely accepted mechanism, particularly under acidic conditions, is believed to proceed through an N-acyliminium ion intermediate. nih.gov

The proposed steps are as follows:

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. nih.gov This intermediate is a key electrophilic species.

Nucleophilic Attack: The enol form of this compound then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. researchgate.net This step forms an open-chain ureide intermediate.

Cyclization and Dehydration: The final step involves an intramolecular cyclization, where the terminal amine of the ureide attacks the carbonyl group of the ester, followed by dehydration to form the stable dihydropyrimidine ring. researchgate.net

An alternative mechanism proposed by Sweet in 1973 suggested that the initial step is an aldol (B89426) condensation between the aldehyde and the β-ketoester. wikipedia.org However, subsequent studies using NMR spectroscopy have provided evidence against this pathway, favoring the N-acyliminium ion mechanism. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Coumarin |

| Sulfuric acid (H₂SO₄) |

| p-Toluenesulfonic acid (TsOH) |

| Phenol |

| 4-(Bromomethyl)coumarin |

| Resorcinol |

| Phloroglucinol |

| Chromone |

| Dihydropyrimidine |

| 3,4-Dihydropyrimidin-2(1H)-one |

| Aldehyde |

| Urea |

| Thiourea |

| 6-(Bromomethyl)-3,4-dihydropyrimidin-2(1H)-one |

| N-acyliminium ion |

| Benzaldehyde (B42025) |

| Ethyl acetoacetate |

| Copper(II) trifluoroacetate (B77799) hydrate |

| Boron trifluoride |

| N-(4-fluorophenyl)-3-oxobutanamide |

| Formic acid |

| N-carbamoyliminium ion |

| Chloroacetaldehyde |

| Ethyl α-bromoorsellinate |

| p-Anisaldehyde |

| p-Hydroxybenzaldehyde |

| Furfural |

| 4-Phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione |

| o-Cyanobenzaldehyde |

| o-Chlorobenzaldehyde |

| o-Bromobenzaldehyde |

| Trifluoroacetic acid |

| Phosphorus pentoxide |

| Zirconium(IV) chloride (ZrCl₄) |

| Titanium(IV) chloride (TiCl₄) |

| Ionic liquids |

| Sulfamic acid |

| Ethyl benzoylacetate |

| Ethyl 4,4,4-trifluoroacetoacetate |

| Ethyl 4-azidoacetoacetate |

| Pyrogallol |

| 4-(Chloromethyl)coumarin |

| Warfarin |

| Novobiocin |

| Carbochromen |

| Aluminum chloride (AlCl₃) |

| Methanesulfonic acid |

| 2,7-Dihydroxynaphthalene |

| Amberlyst-15 |

| Dimethylformamide |

| Starch sulfuric acid |

| Zeolite β |

| Sulfonic acid functionalized hybrid silica |

| Cellulose nanocrystal supported palladium nanoparticles |

| Fe₃O₄@Boehmite-NH₂-Co(II) NPs |

| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) |

| Polyvinylpolypyrrolidone-bound boron trifluoride |

| Meglumine sulfate |

| Alumina sulfuric acid |

| Triethylammonium (B8662869) hydrogen sulfate |

| 1,3,5-Trichloroisocyanuric acid |

| Co/SBA-15 |

| BTSA·SiO₂ |

| PipBs₂₂ |

| N-(4-sulfonic acid) butyl triethylammonium hydrogen sulfate |

| Tungstate sulfuric acid |

| Poly(4-vinylpyridinium) hydrogen sulfate |

| 4-Hydroxycoumarin |

| Fe₃O₄@sulfosalicylic acid magnetic nanoparticles |

| 5,7-Dihydroxy-4-methylcoumarin |

| Zinc oxide (ZnO) |

| Ethyl butyryl acetate (B1210297) |

| Ayapin |

| 2-Methyl resorcinol |

| Orcinol |

| 4-Chloro resorcinol |

| Melamine formaldehyde (B43269) resin |

| Oxalic acid |

| Silica triflate |

| Copper iron oxide (CuFe₂O₄) |

| Molecular iodine |

| Nifedipine |

| Adenosine A2b receptor |

| Nitro-acetone |

| Benzal-bis urea |

| Ethyl 6-carbamidocrotonate |

| N-Methylurea |

| CD₃OH |

Components and Catalysis in Biginelli Reactions

The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). wikipedia.orgtaylorandfrancis.com In the context of this compound, it serves as the β-ketoester component. A specific example involves the reaction of this compound with an aromatic aldehyde, such as benzaldehyde, and urea in the presence of an acid catalyst like hydrochloric acid. clockss.org

The reaction is typically carried out in ethanol (B145695). The components are mixed and warmed to facilitate the reaction. clockss.org The general mechanism of the Biginelli reaction is understood to proceed through a series of bimolecular reactions. wikipedia.org One proposed mechanism suggests that the reaction initiates with an acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester (in this case, this compound) to the imine. The final step involves cyclization through the attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring. organic-chemistry.org

In a study where this compound was reacted with benzaldehyde and urea in ethanol with hydrochloric acid at 40°C, the product, 6-bromomethyl-5-ethoxycarbonyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone, was obtained in a 62% yield. clockss.org This reaction has also been successfully performed with other aromatic aldehydes like p-anisaldehyde and p-hydroxybenzaldehyde, yielding the corresponding 6-bromomethyl-3,4-dihydro-2(1H)-pyrimidinones in moderate yields (43-57%). clockss.org

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 6-bromomethyl-5-ethoxycarbonyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone | 62 |

| p-Anisaldehyde | 6-bromomethyl-5-ethoxycarbonyl-4-(4-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone | 57 |

| p-Hydroxybenzaldehyde | 6-bromomethyl-5-ethoxycarbonyl-4-(4-hydroxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone | 43 |

| Furfural | 6-bromomethyl-5-ethoxycarbonyl-4-(2-furyl)-3,4-dihydro-2(1H)-pyrimidinone | 51 |

Table 1: Yields of Biginelli reaction products using this compound and various aldehydes. clockss.org

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. srmist.edu.inlibretexts.org this compound, possessing both an active methylene (B1212753) group and a ketone carbonyl, can theoretically act as both a nucleophile (as an enolate) and an electrophile in aldol-type reactions. lookchem.com

The active methylene group, flanked by the ester and ketone carbonyls, can be deprotonated by a base to form an enolate. This enolate can then attack the carbonyl group of another molecule, such as an aldehyde or ketone. However, the presence of the bromine atom at the γ-position can influence the reactivity and potentially lead to side reactions or alternative reaction pathways, such as intramolecular cyclization or elimination. nii.ac.jp The self-condensation of this compound is less common, as cross-aldol condensations are generally more synthetically useful. srmist.edu.in

Knoevenagel Condensation for Derivative Synthesis

The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base catalyst, typically an amine, to yield an α,β-unsaturated product. wikipedia.orgbhu.ac.in The active methylene group in this compound is flanked by two electron-withdrawing groups (the ester and ketone), making it a suitable substrate for Knoevenagel condensation. lookchem.comwikipedia.org

In a typical Knoevenagel condensation, the active methylene compound is deprotonated by a weak base to form a nucleophilic enolate. This enolate then adds to the carbonyl group of an aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. wikipedia.org The reaction of this compound with various aldehydes or ketones would lead to the synthesis of a range of functionalized α,β-unsaturated derivatives. For instance, its reaction with an aromatic aldehyde would produce an ethyl 2-(bromomethyl)-3-aryl-2-propenoate derivative. The choice of catalyst and reaction conditions can be crucial to optimize the yield and selectivity of the desired product. researchgate.net

Michael Addition Reactions

Organocatalytic Asymmetric Michael/O-alkylation Reactions

A notable application of this compound is in organocatalytic asymmetric domino Michael/O-alkylation reactions. In one study, this compound was reacted with various maleimides in the presence of a cinchona alkaloid catalyst. rsc.org This reaction proceeds via a domino Michael/O-alkylation pathway to construct chiral succinimide-substituted 3(2H)-furanones, which are valuable heterocyclic scaffolds. rsc.orgscispace.com

The reaction involves the Michael addition of the enolate of this compound to the maleimide (B117702), followed by an intramolecular O-alkylation to form the furanone ring. rsc.org The use of a chiral organocatalyst allows for the stereoselective formation of one enantiomer of the product. This methodology has been shown to be effective for a range of N-substituted maleimides, including both aromatic and aliphatic derivatives, affording the corresponding products in good yields and with high enantioselectivities. rsc.orgresearchgate.net

Catalyst Screening and Enantioselectivity

The success of the organocatalytic asymmetric Michael/O-alkylation reaction of this compound with maleimides is highly dependent on the choice of catalyst and reaction conditions. In a systematic study, various natural cinchona alkaloid catalysts were screened. rsc.orgrsc.org

Among the tested catalysts, quinine (B1679958) was found to provide the best enantioselectivity for the model reaction between N-phenylmaleimide and this compound. rsc.orgrsc.org The choice of base and solvent also significantly influences the outcome. While organic bases like triethylamine (B128534) (Et3N) gave good yields but poor enantioselectivity, inorganic bases such as sodium carbonate (Na2CO3) provided a better balance of yield and enantioselectivity. rsc.org Chloroform (B151607) was identified as the most suitable solvent for achieving high enantioselectivity. rsc.org Further optimization revealed that conducting the reaction at 0°C with 10 mol% of quinine and Na2CO3 as the base resulted in the highest enantiomeric excess (ee). scispace.comrsc.org Under these optimized conditions, a variety of N-substituted maleimides reacted with this compound to give the corresponding chiral 3(2H)-furanones in yields of up to 94% and enantioselectivities of up to 94% ee. rsc.orgresearchgate.net

| Catalyst | Base | Solvent | Yield (%) | ee (%) |

| Cinchonine | Na2CO3 | CH2Cl2 | 85 | 68 |

| Quinine | Na2CO3 | CH2Cl2 | 85 | 80 |

| Quinidine | Na2CO3 | CH2Cl2 | 82 | 75 |

| Cinchonidine | Na2CO3 | CH2Cl2 | 80 | 72 |

| Quinine | Et3N | CH2Cl2 | 88 | 20 |

| Quinine | Na2CO3 | CHCl3 | 90 | 85 |

Table 2: Catalyst and condition screening for the asymmetric Michael/O-alkylation of N-phenylmaleimide with this compound. rsc.orgscispace.comrsc.org

Reaction Mechanisms in Michael Additions

The proposed mechanism for the organocatalytic asymmetric domino Michael/O-alkylation reaction of this compound with a maleimide, catalyzed by quinine, involves a dual activation mode. rsc.org The tertiary amine of the quinine catalyst activates the enol form of this compound, while the hydroxyl group of the catalyst activates the maleimide through hydrogen bonding. rsc.org

This dual activation facilitates the stereoselective Michael addition of the enolate of this compound to the Re face of the maleimide, proceeding through a well-organized transition state. rsc.org This initial addition forms a Michael adduct intermediate. Subsequently, in the presence of a base like Na2CO3, the Michael adduct forms an enolate which then undergoes an intramolecular O-alkylation. rsc.org The bromide ion acts as a leaving group, leading to the formation of the 3(2H)-furanone ring and furnishing the final chiral product with a defined stereochemistry. rsc.org This domino process, which combines a Michael addition and an O-alkylation in a single step, is an efficient strategy for the construction of complex chiral molecules from relatively simple starting materials. rsc.orgscispace.com

Esterification and Condensation Reactions

This compound undergoes several condensation reactions that are analogous to esterification, particularly in the synthesis of coumarin derivatives. The Pechmann condensation, a classic method for synthesizing coumarins, can be adapted to use this compound.

In this context, this compound reacts with various phenol derivatives in the presence of a condensing agent, such as concentrated sulfuric acid, to yield 4-bromomethylcoumarin derivatives. nih.govmdpi.com For instance, the reaction with phenol derivatives 2a and 2b in sulfuric acid at 0°C leads to the formation of the corresponding 4-bromomethylcoumarins 3a and 3b. nih.gov

Another notable reaction is the reaction with phenol in the presence of aluminum chloride. This process yields ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, which is considered an intermediate in the Pechmann reaction. researchgate.net This intermediate can then be cyclized to form 4-bromomethylcoumarin. researchgate.net These reactions highlight the utility of this compound in building complex heterocyclic scaffolds.

Table 1: Synthesis of 4-Bromomethylcoumarin Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Phenol derivative (2a) | H₂SO₄, 0°C | 4-Bromomethylcoumarin (3a) | nih.gov |

| This compound | Phenol derivative (2b) | H₂SO₄, 0°C | 4-Bromomethylcoumarin (3b) | nih.gov |

Reformatsky Reaction and Analogues

The Reformatsky reaction is a well-established method in organic synthesis for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. byjus.comwikipedia.org The key intermediate in this reaction is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed by the insertion of zinc into the carbon-halogen bond of the α-halo ester. nrochemistry.comlibretexts.org These organozinc reagents are notably less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functionality. wikipedia.orglibretexts.org

The general mechanism involves several steps:

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester. wikipedia.orgnrochemistry.com

Dimerization and Rearrangement: The resulting compound can dimerize and rearrange to form zinc enolates. nrochemistry.comlibretexts.org

Nucleophilic Addition: The oxygen of the carbonyl compound coordinates to the zinc, forming a six-membered chair-like transition state, followed by a rearrangement to form a new carbon-carbon bond. nrochemistry.comlibretexts.org

Workup: An acidic workup protonates the alkoxide to yield the final β-hydroxy ester. wikipedia.orgnrochemistry.com

While the Reformatsky reaction is broadly applicable, its success with this compound is not straightforward. The presence of the β-carbonyl group in this compound introduces complexity. Research into a one-step synthesis of benzyl (B1604629) bromoacetoacetate via a unique Reformatsky reaction noted that applying the same conditions to ethyl bromoacetate (B1195939) was unsuccessful.

Interestingly, a modified Reformatsky-type reaction is employed for the synthesis of ethyl 4-haloacetoacetates themselves. For the preparation of this compound, the reaction of an ethyl haloacetate with magnesium in chloroform has been described. google.com This highlights the nuanced reactivity of this class of compounds in metal-mediated reactions.

Cyclization Reactions

The polyfunctional nature of this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of important heterocyclic systems like furanones and furo[3,4-d]pyrimidines.

This compound is a key reactant in the synthesis of substituted 3(2H)-furanones, which are core structures in many natural products and pharmaceutically active compounds. A significant application is in the domino Michael/O-alkylation reaction with maleimides.

In an organocatalytic asymmetric version of this reaction, maleimides react with this compound in the presence of a chiral catalyst, such as quinine. This reaction proceeds via a domino Michael/O-alkylation pathway, rather than a Michael/α-alkylation, to produce chiral succinimide-substituted 3(2H)-furanones in high yields and with good enantioselectivity. For example, the reaction of N-phenylmaleimide with this compound catalyzed by quinine yields the corresponding furanone with high efficiency.

Table 2: Asymmetric Domino Michael/O-alkylation Reaction

| Maleimide Substrate | Catalyst | Base | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| N-phenylmaleimide | Quinine | Na₂CO₃ | CH₂Cl₂ | 85 | 68 |

This methodology provides an efficient route to complex and chiral furanone derivatives from simple, commercially available starting materials.

This compound serves as a crucial building block for the synthesis of furo[3,4-d]pyrimidine (B15215042) derivatives. The synthesis typically involves a multi-component reaction followed by a cyclization step.

A well-documented method involves the reaction of this compound with an aldehyde (e.g., benzaldehyde, p-anisaldehyde, p-hydroxybenzaldehyde, or furfural) and urea in ethanol with hydrochloric acid as a catalyst. This initial step, a Biginelli-type reaction, forms 6-bromomethyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one intermediates.

The subsequent step is an intramolecular cyclization via thermolysis of these dihydropyrimidinone intermediates. Heating these compounds leads to the formation of the corresponding 4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-diones. This thermal treatment effectively constructs the fused furan (B31954) ring system.

Table 3: Synthesis of Furo[3,4-d]pyrimidine Derivatives

| Aldehyde | Intermediate Product | Yield of Intermediate (%) | Final Product after Thermolysis | Reference |

|---|---|---|---|---|

| Benzaldehyde | 6-Bromomethyl-5-ethoxycarbonyl-4-phenyl-3,4-dihydro-2(1H)-pyrimidinone | 62 | 4,7-Dihydro-4-phenylfuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |

| p-Anisaldehyde | 6-Bromomethyl-5-ethoxycarbonyl-4-(p-methoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone | 57 | 4,7-Dihydro-4-(p-methoxyphenyl)furo[3,4-d]pyrimidine-2,5(1H,3H)-dione | |

| p-Hydroxybenzaldehyde | 6-Bromomethyl-5-ethoxycarbonyl-4-(p-hydroxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone | 43 | 4,7-Dihydro-4-(p-hydroxyphenyl)furo[3,4-d]pyrimidine-2,5(1H,3H)-dione |

This sequence demonstrates an efficient strategy for assembling the furo[3,4-d]pyrimidine core structure, showcasing the synthetic utility of this compound in heterocyclic chemistry.

Applications of Ethyl 4 Bromoacetoacetate in Synthetic Chemistry

As a Building Block for Complex Organic Molecules

The unique structural features of ethyl 4-bromoacetoacetate make it an ideal precursor for the synthesis of numerous heterocyclic systems. The electrophilic carbon bearing the bromine atom and the nucleophilic α-carbon of the ketoester group, along with the carbonyl functionalities, provide multiple reaction sites for intramolecular and intermolecular cyclizations.

Synthesis of Heterocyclic Compounds

The strategic application of this compound has led to the development of efficient synthetic routes for a variety of heterocyclic derivatives with significant chemical and biological importance.

Coumarins, a prominent class of benzopyrones, are widely distributed in nature and exhibit a broad spectrum of biological activities. The Pechmann cyclization, a classic method for coumarin (B35378) synthesis, can be effectively carried out using phenols and this compound. scispace.com For instance, the reaction of 4-bromoresorcinol (B146125) with this compound has been utilized to synthesize specific coumarin derivatives. tandfonline.com This approach provides a direct route to 4-methylcoumarin (B1582148) scaffolds, which can be further modified. tandfonline.comresearchgate.net

The synthesis of 4-bromomethyl coumarins can be achieved through the Pechmann cyclization of phenols with this compound, typically using sulfuric acid as the cyclizing agent. scispace.com These resulting coumarins can then be used as intermediates for further derivatization.

Table 1: Synthesis of Coumarin Derivatives using this compound

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Phenols | This compound | 4-Methylcoumarins | scispace.com |

| 4-Bromoresorcinol | This compound | Substituted Coumarin | tandfonline.com |

Substituted 3(2H)-furanones are important structural motifs found in numerous natural products and biologically active compounds. rsc.org this compound serves as a key precursor in the synthesis of these heterocycles. An organocatalytic asymmetric domino Michael/O-alkylation reaction of maleimides with this compound, catalyzed by quinine (B1679958), affords chiral succinimide-substituted 3(2H)-furanones in high yields and good enantioselectivities. rsc.orgscispace.com This reaction proceeds through a domino Michael/O-alkylation process. scispace.com

Furthermore, the reaction of this compound with diphenylsulfide in the presence of silver (I) tetrafluoroborate (B81430) leads to the formation of sulfonium (B1226848) salts. These salts can undergo an alkylative intramolecular cyclization to produce 4-alkylated-5-alkoxy-3(2H)-furanones. nii.ac.jp This method has been applied to synthesize a variety of 4-alkylated 3(2H)-furanones in moderate to high yields under mild conditions in a one-pot process. nii.ac.jp

Table 2: Synthesis of Furanone Derivatives using this compound

| Reactants | Catalyst/Reagents | Product Class | Yield | Enantiomeric Excess (ee) | Reference |

| Maleimides, this compound | Quinine, Na2CO3 | Chiral Succinimide (B58015) Substituted 3(2H)-furanones | Up to 94% | Up to 94% | rsc.orgscispace.com |

| This compound, Diphenylsulfide, Benzyl (B1604629) bromide | Silver (I) tetrafluoroborate, t-BuOK | 4-Benzyl-5-ethoxy-3(2H)-furanone | 83% | N/A | nii.ac.jp |

Pyrimidine (B1678525) and its partially reduced derivatives, dihydropyrimidines, are fundamental heterocyclic structures present in a vast number of biologically significant molecules, including nucleic acids and various therapeutic agents. mdpi.com The Biginelli reaction, a one-pot multicomponent condensation, traditionally utilizes an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones. humanjournals.comnih.gov While ethyl acetoacetate (B1235776) is the classic β-dicarbonyl component, the principles of this reaction can be extended to utilize related structures.

Although direct use of this compound in a classic Biginelli reaction is less common, the pyrimidine core can be constructed and subsequently functionalized in ways that are conceptually related. For instance, the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can be achieved, which can then be converted to the corresponding 2-chloro derivative using phosphorus oxychloride. This chloro-pyrimidine serves as a versatile intermediate for the synthesis of various N-aryl amino pyrimidine derivatives. The initial dihydropyrimidine (B8664642) can be prepared through a Biginelli-like condensation.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry, forming the core structure of drugs like Zolpidem and Alpidem. ijrpr.com The synthesis of these derivatives often involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. nanobioletters.com this compound is a valuable α-halocarbonyl reagent in this context.

The reaction of various 2-aminopyridines with this compound in the presence of a base like sodium bicarbonate in ethanol (B145695) at reflux leads to the formation of ethyl imidazo[1,2-a]pyridin-2-yl-acetate derivatives in excellent yields. ijrpr.com These esters can be further transformed, for example, into N-substituted amides. ijrpr.com Microwave-assisted organic synthesis (MAOS) has also been employed to efficiently synthesize disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters from 2-aminopyridines and ethyl 2-halogenated acetoacetates. clockss.org

Table 3: Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives using this compound

| Reactants | Conditions | Product Class | Reference |

| 2-Aminopyridines, this compound | NaHCO3, EtOH, Reflux | Ethyl imidazo[1,2-a]pyridin-2-yl-acetates | ijrpr.com |

| 2-Aminopyridines, Ethyl 2-halogenated acetoacetates | Microwave heating, 120 °C | Disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters | clockss.org |

Benzofurans are a significant class of oxygen-containing heterocyclic compounds present in many natural and synthetic products with diverse biological activities. mdpi.comrsc.org Various synthetic strategies have been developed to construct the benzofuran (B130515) ring system. organic-chemistry.org While direct cyclization of this compound with a phenol (B47542) to form a benzofuran is not the most common route, related strategies highlight the utility of similar synthons. The Rap-Stoermer reaction, for instance, is a method for synthesizing benzofuran derivatives. researchgate.net

More established methods for benzofuran synthesis include the reaction of salicylaldehydes or 2-hydroxyacetophenones with various reagents. organic-chemistry.org Although direct examples of using this compound to form the core benzofuran ring are not prevalent in the provided context, the reactivity principles of its components are fundamental to heterocyclic synthesis.

Thiadiazole and Triazole Derivatives

This compound is a precursor in the multi-step synthesis of complex molecules containing thiadiazole and 1,2,4-triazole (B32235) rings. A notable pathway involves the initial conversion of this compound into a more complex intermediate, which then undergoes cyclization to form the desired heterocyclic systems.

One such synthetic route begins with the Pechmann condensation of this compound with phenol derivatives in the presence of concentrated sulfuric acid. nih.gov This reaction yields 4-bromomethylcoumarin intermediates. nih.gov These coumarin derivatives serve as a scaffold upon which the triazole or thiadiazole ring can be constructed. For instance, the 4-bromomethylcoumarin can be reacted with various 4H-1,2,4-triazole-3-thiol or 1,3,4-thiadiazole-2-thiol (B7761032) derivatives to create a new series of coumarin-heterocycle hybrids linked by a methylene (B1212753) thioether bridge. nih.gov

The general scheme involves the S-alkylation of the thiol group on the triazole or thiadiazole ring by the bromomethyl group of the coumarin intermediate. nih.gov This method allows for the synthesis of a diverse library of compounds, such as 4-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-6-methyl-2H-chromen-2-one and 4,4'-{[(1,3,4-Thiadiazole-2,5-diyl)bis(sulfanediyl)]bis(methylene)}bis(6-methyl-2H-chromen-2-one). nih.gov

Furthermore, the direct reaction of this compound with thiourea is a well-established method for synthesizing aminothiazole derivatives, which are structurally related to thiadiazoles. google.comgoogle.comorgsyn.org This reaction, known as the Hantzsch thiazole (B1198619) synthesis, proceeds by the cyclization of the two reactants to form the thiazole ring. google.comgoogle.com

| Starting Materials | Intermediate | Final Heterocycle Type | Key Reaction | Reference |

| This compound, Phenol derivative | 4-Bromomethylcoumarin | 1,2,4-Triazole, 1,3,4-Thiadiazole (B1197879) | Pechmann Condensation, S-alkylation | nih.gov |

| This compound, Thiourea | Ethyl (2-aminothiazol-4-yl)-acetate | Aminothiazole | Hantzsch Thiazole Synthesis | google.comgoogle.comorgsyn.org |

Pyrrolidines and Pyrazines

This compound and its analogs are utilized in the synthesis of nitrogen-containing heterocycles like pyrrolidines and pyrazines.

Pyrrolidines: The synthesis of pyrrolidine (B122466) derivatives can be achieved through various condensation reactions. For example, a base-promoted domino Michael/O-alkylation reaction between N-substituted maleimides and this compound can construct succinimide-substituted 3(2H)-furanones, which are precursors or structural analogs to complex pyrrolidine systems. semanticscholar.org In another application, the reaction of this compound with pyridines and subsequent treatment with diethyl acetylenedicarboxylate (B1228247) (DEAC) can afford pyrrolo[1,2-a]pyridine derivatives, which contain a fused pyrrolidine ring system. researchgate.net

Pyrazines: The synthesis of pyrazines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This compound can serve as a precursor to the required dicarbonyl species. One pathway involves the reaction of ethyl-α-bromoacetoacetate with 1,2-diaminoethane in tetrahydrofuran. researchgate.net This reaction leads to the formation of intermediates that can subsequently cyclize and oxidize to form substituted pyrazines. researchgate.net Chemo-enzymatic methods also exist where a transaminase enzyme creates an α-amino ketone from a precursor, which can then dimerize and oxidize to form a pyrazine. nih.gov The synthesis of the α-amino ketone precursor can originate from materials like this compound.

Synthesis of Substituted Benzoates

While direct conversion is not common, this compound can be used to synthesize precursors that lead to substituted aromatic rings, including benzoates. A key reaction involves the self-condensation of ethyl γ-bromoacetoacetate (an isomer and common co-product) in the presence of a base like triethylamine (B128534). This reaction does not yield a benzoate (B1203000) directly but forms diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate. This cyclohexadiene derivative is a direct precursor to an aromatic system. tandfonline.com The aromatization of such cyclohexadiene systems can be achieved through subsequent chemical steps, such as bromination followed by elimination of hydrogen bromide, or through other oxidation methods, to yield a substituted aromatic ring. tandfonline.comchimia.chorganic-chemistry.org This process ultimately transforms the aliphatic starting material into a substituted benzene (B151609) dicarboxylate, a type of substituted benzoate.

| Reactant | Reagent/Condition | Intermediate Product | Potential Final Product | Reference |

| Ethyl γ-bromoacetoacetate | Triethylamine | Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate | Substituted Benzene Dicarboxylate | tandfonline.com |

| 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid | Bromine (from NaBr/H2O2) | - | 4,5-dimethylphthalic acid (Aromatic) | tandfonline.com |

Role in Pharmaceutical Intermediate Synthesis

This compound is a key starting material and intermediate in the production of several important active pharmaceutical ingredients (APIs). lookchem.com Its reactivity allows for the efficient construction of complex molecular scaffolds found in modern drugs.

Precursors to Amlodipine (B1666008) Intermediates

Amlodipine, a widely used calcium channel blocker for treating hypertension, is synthesized through routes that frequently employ this compound or its chloro-analog. patsnap.compatsnap.com In one common pathway, this compound is used to introduce a key side chain. The synthesis of an important precursor, ethyl 4-[2-(phthalimido)ethoxy]acetoacetate, is achieved by reacting N-(2-hydroxyethyl)phthalimide with ethyl 4-chloroacetoacetate in the presence of sodium hydride. patsnap.com Alternatively, this compound can be reacted with 2-chloroethanol (B45725) to give ethyl 4-(2-chloroethoxy)acetoacetate, which is a versatile intermediate for amlodipine synthesis. epo.org

This acetoacetate derivative is then condensed with o-chlorobenzaldehyde and an aminocrotonate ester (in a Hantzsch-type dihydropyridine (B1217469) synthesis) to construct the core dihydropyridine ring of amlodipine. patsnap.comgoogle.com

Synthesis of Ceftazidime (B193861) Side-Chain Acid Ethyl Ester

This compound is a crucial starting material for the synthesis of the side-chain of Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic. A one-pot synthesis method has been developed for the ceftazidime side-chain acid ethyl ester, which streamlines the manufacturing process. patsnap.com This process involves dissolving this compound in water, followed by reaction with other reagents to build the complex (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl side chain characteristic of Ceftazidime. patsnap.comgoogle.com The initial step often involves the reaction of this compound with thiourea to form the 2-aminothiazole (B372263) ring, a core component of the side chain. google.com

Minodronic Acid Monohydrate Synthesis

Minodronic acid, a third-generation bisphosphonate used for the treatment of osteoporosis, can be synthesized using this compound. In a patented method, this compound is reacted with 2-aminopyridine in water with an organic base catalyst. google.com This reaction forms 2-(imidazo[1,2-a]pyridin-3-yl) ethyl acetate (B1210297) through a cyclization reaction. This intermediate is then hydrolyzed to 2-(imidazo[1,2-a]pyridin-3-yl) acetic acid, which subsequently undergoes phosphorylation with phosphorous acid and phosphorus trichloride (B1173362) to yield minodronic acid. google.com This route is noted for being environmentally friendly by using water as a solvent. google.com

| Pharmaceutical | Intermediate Synthesized | Key Reaction Step | Reference |

| Amlodipine | Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate | Alkylation of N-(2-hydroxyethyl)phthalimide | patsnap.com |

| Ceftazidime | Ceftazidime side-chain acid ethyl ester | Hantzsch thiazole synthesis with thiourea | google.compatsnap.com |

| Minodronic Acid | 2-(imidazo[1,2-a]pyridin-3-yl) ethyl acetate | Cyclization with 2-aminopyridine | google.com |

Development of Novel Drug Candidates

The synthesis of new pharmaceutical agents often relies on the use of versatile chemical building blocks, and this compound serves as a key reagent in this field. lookchem.comechemi.com Its structure allows for the introduction of the 4-bromoacetoacetate moiety into different molecules, a strategy employed to enhance the pharmacological properties of potential drug candidates. lookchem.com This modification can be a critical step in the development of new therapeutic agents. lookchem.com

Research has shown that this compound is utilized in the synthesis of quinoline (B57606) derivatives, which are known to possess anti-inflammatory properties and may be effective in treating inflammatory conditions such as arthritis. biosynth.com The compound's reactivity allows for its participation in nucleophilic substitutions at the carbon atom adjacent to the acetoacetate group, a key step in building more complex molecules with potential therapeutic value. biosynth.com Preliminary studies on complex molecules synthesized using this compound derivatives suggest potential anti-cancer properties, largely attributed to the incorporation of moieties known for their pharmacological significance. smolecule.com

| Therapeutic Area | Application of this compound | Potential Outcome |

| Anti-inflammatory | Synthesis of quinoline derivatives. biosynth.com | Treatment of inflammatory diseases like arthritis. biosynth.com |

| Oncology | Used in the synthesis of complex molecules with pyrazole (B372694) moieties. smolecule.com | Development of novel anti-cancer agents. smolecule.com |

Applications in Fine Chemicals Production

This compound is a significant player in the production of fine chemicals, which are high-purity substances used in a variety of specialized applications. lookchem.com Its versatility in organic synthesis facilitates the creation of novel compounds with unique properties tailored for specific industrial uses, including the manufacturing of fragrances and dyes. lookchem.com As a key intermediate, it allows for the construction of complex molecular architectures required for specialty chemicals. guidechem.com

The compound's utility in organic synthesis research is notable, where it is used to explore new reaction pathways and develop innovative synthetic methodologies. lookchem.com Its participation in reactions such as nucleophilic substitution, aldol (B89426) condensation, and Michael addition provides valuable insights into the mechanisms and outcomes of these fundamental chemical transformations. lookchem.com

Role in Agrochemical Synthesis

In the agrochemical sector, this compound is an important intermediate for the synthesis of various crop protection products. cymitquimica.comlookchem.com Its chemical properties enable the development of more effective and selective agrochemicals. lookchem.com

This compound is utilized as a reagent in the manufacturing of pesticides and herbicides. lookchem.com The introduction of the 4-bromoacetoacetate group into a molecule can enhance the efficacy and selectivity of these agrochemicals, leading to more targeted and efficient pest and weed control. lookchem.com The reactivity of the bromine atom in its structure is particularly useful for creating organobromine compounds, which are active ingredients in many pesticides designed to disrupt the nervous systems or metabolic processes of pests. rockchemicalsinc.com

Furthermore, its role extends to the synthesis of selective herbicides that target specific enzymes or metabolic pathways in weeds, thereby controlling their growth without harming the desired crops. rockchemicalsinc.com The compound's adaptability to large-scale production makes it a valuable component in meeting the global demand for effective crop protection solutions. rockchemicalsinc.com Research has also explored its use in synthesizing compounds to combat fungal plant pathogens like Fusarium oxysporum, a significant threat to various agricultural products. nih.gov

| Agrochemical Class | Function of this compound | Benefit |

| Pesticides | Synthesis of organobromine compounds. rockchemicalsinc.com | Effective control of pests by disrupting their biological systems. rockchemicalsinc.com |

| Herbicides | Precursor in the synthesis of selective herbicides. rockchemicalsinc.com | Targeted weed control, sparing crops. rockchemicalsinc.com |

| Fungicides | Used in creating compounds to fight fungal pathogens. nih.gov | Protection of crops from diseases like vascular wilt. nih.gov |

Computational Chemistry and Spectroscopic Studies

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling techniques are instrumental in predicting the interaction of newly synthesized compounds with biological targets, thereby guiding the design of more potent molecules.

Derivatives of ethyl 4-bromoacetoacetate, particularly coumarin-based compounds, have been investigated for their potential to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Molecular docking studies have been performed to understand the binding modes of these compounds within the ATP-binding site of CDK2 (PDB ID: 1KE9). nih.govresearchgate.net

In one study, a series of coumarin (B35378) derivatives linked to various five- and six-membered heterocycles via a methylene (B1212753) thiolinker were synthesized and docked into the active site of CDK2. researchgate.net The native ligand in the crystal structure of 1KE9 forms two critical hydrogen bonds with the backbone NH of Leucine-83 and the backbone carbonyl of Glutamate-81. researchgate.net The synthesized derivatives were found to occupy the same pocket, consistently forming a hydrogen bond with the backbone NH of Leu-83. researchgate.net This interaction with Leu-83 is considered important for the activity of these compounds. nih.gov For instance, compound 5h (see compound table) showed an additional arene-cation interaction with Lysine-89, although this was not directly correlated with enhanced activity. nih.gov

The docking results demonstrated a strong correlation with in-vitro anticancer screening results against cell lines such as MCF-7 (breast carcinoma) and HepG-2 (hepatocellular carcinoma), suggesting that the antiproliferative activity of these compounds may stem from their inhibition of CDK2. nih.govresearchgate.net

Table 1: Summary of Docking Interactions of Selected Derivatives with CDK2 (1KE9)

| Compound | Key Interacting Residues | Type of Interaction | Reference |

| 5h | Leu-83, Lys-89 | Hydrogen Bond, Arene-Cation | nih.gov |

| 9a | Leu-83 | Hydrogen Bond | nih.gov |

| 13a | Leu-83 | Hydrogen Bond | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of this compound, such as 4-methylcoumarins, structure-activity relationship (SAR) studies have provided insights that are foundational for QSAR modeling. tandfonline.commdpi.com

These studies reveal that specific structural modifications significantly influence cytotoxic activity. For example, in a series of 4-methylcoumarin (B1582148) derivatives, the presence of 7,8-dihydroxy moieties was found to be a key feature for anticancer activity. tandfonline.com Furthermore, introducing long alkyl chains at the C3 position generally enhanced the cytotoxic effects, likely by increasing lipophilicity and improving cell penetration. tandfonline.com The only bromine-containing derivative in one study, 6-bromo-4-bromomethyl-7-hydroxycoumarin (27 ), also exhibited notable cytotoxic activity. tandfonline.comscispace.com

While detailed QSAR models with specific statistical parameters are often proprietary or part of broader drug discovery programs, the principles derived from SAR are essential for the rational design of new antifungal and anticancer agents based on the this compound scaffold. mdpi.com

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations provide fundamental insights into the molecular properties of this compound derivatives, complementing experimental data.

Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the most stable three-dimensional conformation of a molecule. researchgate.netresearchgate.net For instance, the geometry of coumarin derivatives has been optimized using DFT calculations with the B3LYP functional and a 6-311+G(d,p) basis set. iucr.org In a study on a piperidine-substituted coumarin derivative, calculations revealed that the coumarin unit is nearly planar, while the piperidine (B6355638) ring adopts a stable chair conformation. iucr.org Such calculations are essential for accurately predicting molecular interactions in docking studies and understanding the molecule's intrinsic geometry. researchgate.netresearchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and kinetic stability. iucr.org

For a synthesized coumarin derivative, DFT calculations determined the HOMO-LUMO energy gap to be 4.245 eV. iucr.org The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. These theoretical calculations help in rationalizing the mechanisms of interaction and are used to compute global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index. researchgate.net

Table 2: Example of Quantum Chemical Calculation Parameters for a Coumarin Derivative

| Parameter | Method/Basis Set | Calculated Value | Reference |

| Optimized Geometry | DFT (B3LYP/6-311+G(d,p)) | Coumarin unit planar, Piperidine in chair form | iucr.org |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311+G(d,p)) | 4.245 eV | iucr.org |

Spectroscopic Characterization of Derivatives

The structures of novel compounds synthesized from this compound are unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. nih.govrasayanjournal.co.in

For example, in the synthesis of coumarin-based derivatives, ¹H NMR spectra are used to identify characteristic protons. nih.gov The singlet signal for the methylene linker protons (S-CH₂) typically appears around δ 4.45-4.70 ppm. Protons of the coumarin and other aromatic rings appear in the δ 6.50-8.50 ppm region. nih.gov ¹³C NMR spectra confirm the carbon framework, with the coumarin carbonyl carbon resonating near δ 160 ppm. nih.gov

Mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds, often by observing the [M+H]⁺ or [M+1]⁺ peak. nih.govrasayanjournal.co.in

Table 3: Spectroscopic Data for Selected Derivatives

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Mass Spectrometry (ESI-MS) m/z | Reference |

| 5c | 2.35 (s, 3H), 4.61 (s, 2H), 6.53 (s, 1H), 7.32–7.65 (m, 10H), 8.19 (br s, 2H) | Found: 471.95 [M+H]⁺ (Calc. for C₂₅H₁₉N₄O₄S: 470.1) | nih.gov |

| 9a | 2.37 (s, 6H), 4.70 (s, 4H), 6.50 (s, 2H), 7.31 (br s, 2H), 7.46 (br s, 2H), 7.76 (br s, 2H) | Found: 495.80 [M+H]⁺ (Calc. for C₂₄H₁₈N₂O₄S₃: 494) | nih.gov |

| 9b | 4.90 (s, 4H), 6.56 (s, 2H), 7.65–7.76 (m, 3H), 7.83–7.93 (m, 3H), 7.94–8.10 (m, 4H), 8.20–8.50 (br s, 2H) | Found: 567 [M+H]⁺ (Calc. for C₃₀H₁₈N₂O₄S₃: 566) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy provide key insights into its molecular framework.

¹H NMR spectroscopy of a related compound, ethyl bromoacetate (B1195939), in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the ethyl group protons and the methylene protons adjacent to the bromine atom. Specifically, the methyl protons (CH₃) appear as a triplet at approximately 1.305 ppm, while the methylene protons of the ethyl group (OCH₂CH₃) resonate as a quartet around 4.237 ppm. The methylene protons adjacent to the bromine (BrCH₂) show a singlet at about 3.837 ppm. chemicalbook.com In a study involving the Biginelli reaction of this compound, the resulting dihydropyrimidinone product in trifluoroacetic acid showed a triplet for the ethyl CH₃ at 1.20 ppm and a quartet for the ethyl OCH₂ at 4.21 ppm. The bromomethyl protons (CH₂Br) appeared as a singlet at 4.82 ppm. clockss.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In a study of a dihydropyrimidinone synthesized from this compound, the ethoxycarbonyl group carbons were observed, along with the bromomethyl carbon. clockss.org While specific ¹³C NMR data for this compound is not detailed in the provided results, data for the related ethyl bromoacetate shows signals for the methyl carbon, the methylene carbon of the ethyl group, the carbonyl carbon, and the carbon bonded to bromine. chemicalbook.com

Table 1: ¹H NMR Data for an this compound Derivative clockss.org

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂CH ₃ | 1.20 | Triplet (t) | 7 |

| OCH ₂CH₃ | 4.21 | Quartet (q) | 7 |

| CH ₂Br | 4.82 | Singlet (s) | N/A |

| 4-H | 5.64 | Broad Singlet (br s) | N/A |

| NH and Phenyl | 7.05-7.50 | Broad (br) | N/A |

| NH | 8.40-8.77 | Broad (br) | N/A |

Note: Data obtained in Trifluoroacetic Acid.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

The mass spectrum of a dihydropyrimidinone derivative of this compound showed molecular ion peaks at m/z 340 (M⁺+2) and 338 (M⁺), which is characteristic for a compound containing one bromine atom due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A significant fragment ion was observed at m/z 258, corresponding to the loss of a hydrogen bromide (HBr) molecule. clockss.org In the context of general fragmentation patterns for esters, the loss of an ethyl group (m/z 29) is a common fragmentation pathway. tutorchase.com

Table 2: Mass Spectrometry Data for an this compound Derivative clockss.org

| m/z | Interpretation |

| 340 | [M+2]⁺ |

| 338 | [M]⁺ |

| 258 | [M-HBr]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is used to identify the functional groups present in a compound.

In a study of a dihydropyrimidinone synthesized from this compound, the IR spectrum showed characteristic absorption bands for the α,β-unsaturated ester carbonyl group at 1690 cm⁻¹ and the ureido carbonyl group at 1640 cm⁻¹. clockss.org While specific IR data for this compound itself is not provided in the search results, one would expect to see strong absorption bands for the ester carbonyl (C=O) group, typically in the range of 1735-1750 cm⁻¹, and for the C-Br bond, which usually appears in the fingerprint region.

Table 3: IR Spectral Data for an this compound Derivative clockss.org

| Functional Group | Wavenumber (cm⁻¹) |

| α,β-unsaturated ester C=O | 1690 |

| Ureido C=O | 1640 |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.